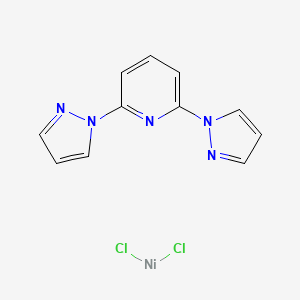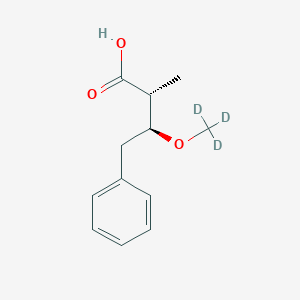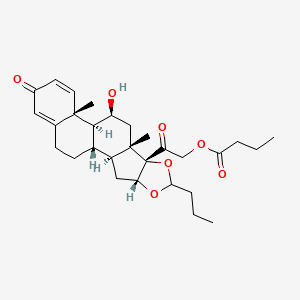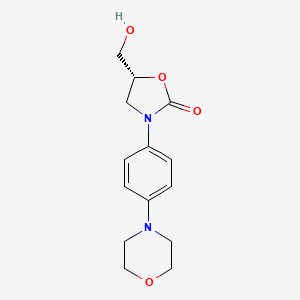
(R)-5-(hydroxymethyl)-3-(4-morpholinophenyl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(4-Morpholinyl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one is a synthetic organic compound that features a morpholine ring, a phenyl group, and an oxazolidinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Morpholinyl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one typically involves multi-step organic reactions. One common approach might include:
Formation of the Oxazolidinone Core: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Phenyl Group: This step may involve a Friedel-Crafts acylation or alkylation reaction.
Attachment of the Morpholine Ring: This can be done through nucleophilic substitution reactions where the morpholine ring is introduced to the phenyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions
3-(4-(4-Morpholinyl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxazolidinone ring can be reduced to an amine under hydrogenation conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: Used in the synthesis of polymers, resins, or other industrial chemicals.
作用機序
The mechanism of action of 3-(4-(4-Morpholinyl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
3-(4-(4-Morpholinyl)phenyl)-5-methyl-oxazolidin-2-one: Similar structure but lacks the hydroxymethyl group.
3-(4-(4-Piperidinyl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one: Similar structure but contains a piperidine ring instead of a morpholine ring.
Uniqueness
3-(4-(4-Morpholinyl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one is unique due to the presence of both the morpholine ring and the hydroxymethyl group, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
264601-17-4 |
|---|---|
分子式 |
C14H18N2O4 |
分子量 |
278.30 g/mol |
IUPAC名 |
(5R)-5-(hydroxymethyl)-3-(4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H18N2O4/c17-10-13-9-16(14(18)20-13)12-3-1-11(2-4-12)15-5-7-19-8-6-15/h1-4,13,17H,5-10H2/t13-/m1/s1 |
InChIキー |
XBIDNDZEMBYVFR-CYBMUJFWSA-N |
異性体SMILES |
C1COCCN1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CO |
正規SMILES |
C1COCCN1C2=CC=C(C=C2)N3CC(OC3=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


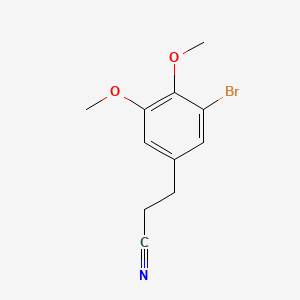
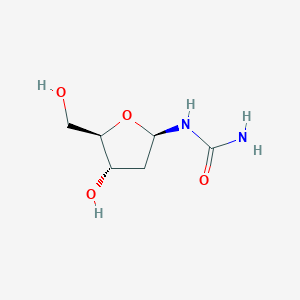
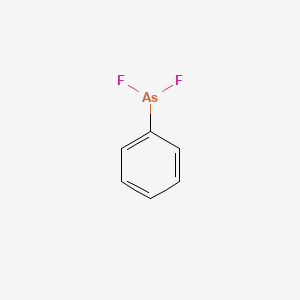
![(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]-hydroperoxymethyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13424959.png)
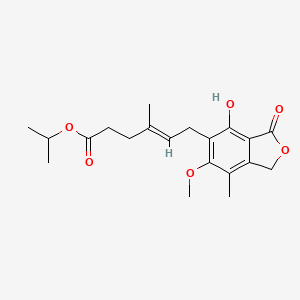
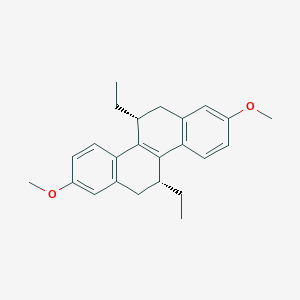
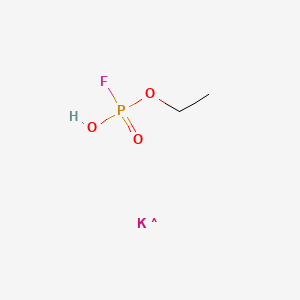
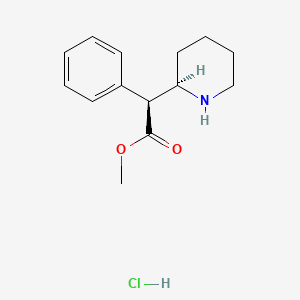
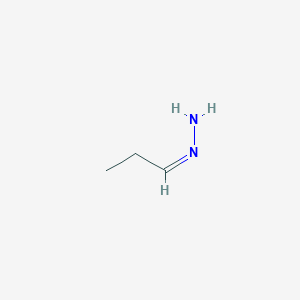
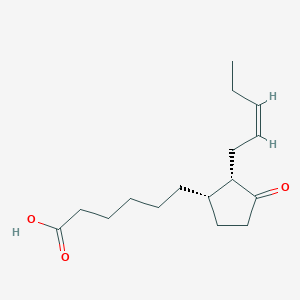
![4-ethoxy-N,N-bis(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide](/img/structure/B13425009.png)
